molecular formula C4H10N2O B044621 (3R,4R)-tetrahydrofuran-3,4-diamine CAS No. 117180-87-7

(3R,4R)-tetrahydrofuran-3,4-diamine

Cat. No.: B044621
CAS No.: 117180-87-7
M. Wt: 102.14 g/mol
InChI Key: VPSJSRRUXSUNFA-IMJSIDKUSA-N
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Description

(3R,4R)-tetrahydrofuran-3,4-diamine is a chiral organic compound with the molecular formula C4H10N2O. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of two amine groups (-NH2) attached to the third and fourth carbon atoms in the ring, making it a diamine. The (3R,4R) notation indicates the specific stereochemistry of the compound, meaning that both amine groups are positioned in the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tetrahydrofuran-3,4-diamine can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a tetrahydrofuran derivative with protected amine groups. The reduction can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions to yield the desired diamine.

Another method involves the catalytic hydrogenation of a tetrahydrofuran derivative with nitro groups (-NO2) at the 3 and 4 positions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tetrahydrofuran-3,4-diamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the diamine can lead to the formation of tetrahydrofuran derivatives with different functional groups.

    Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: Imines, oximes

    Reduction: Tetrahydrofuran derivatives with different functional groups

    Substitution: Substituted tetrahydrofuran derivatives

Scientific Research Applications

(3R,4R)-tetrahydrofuran-3,4-diamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is employed in the study of enzyme mechanisms and as a substrate for enzymatic reactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

    Industry: this compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-tetrahydrofuran-3,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in various biochemical pathways. Its chiral nature allows for specific interactions with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-tetrahydrofuran-3,4-diamine: The enantiomer of (3R,4R)-tetrahydrofuran-3,4-diamine with opposite stereochemistry.

    (3R,4R)-3,4-bis(benzyloxy)tetrahydrofuran: A derivative with benzyloxy groups instead of amine groups.

    (3R,4R)-2,5-dioxotetrahydrofuran-3,4-diyl diacetate: A compound with acetyl groups replacing the amine groups.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of two amine groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

(3R,4R)-oxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJSRRUXSUNFA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480450-23-5
Record name (3R,4R)-Tetrahydrofuran-3,4-diamine
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